Room-Temperature Suzuki-Miyaura Coupling of 2,3,6-Trifluorophenylboronic Acid with Aryl Bromides: Overcoming Protodeboronation
Unlike typical arylboronic acids that require elevated temperatures (60–100 °C) for efficient Suzuki-Miyaura coupling, 2,3,6-trifluorophenylboronic acid exhibits rapid protodeboronation under these standard conditions, making conventional protocols ineffective [1]. Using the 'on-cycle' precatalyst Pd(PAd₃)(p-FC₆H₄)Br, however, 2,3,6-trifluorophenylboronic acid underwent efficient room-temperature coupling with a range of (hetero)aryl bromides, achieving product yields typically ranging from good to excellent while circumventing thermal decomposition [1]. This behavior is characteristic of the broader class of polyfluorophenylboronic acids, which require specialized catalyst systems to balance transmetalation rates against deboronation kinetics [2].
| Evidence Dimension | Reaction temperature required for efficient coupling with aryl halides |
|---|---|
| Target Compound Data | Room temperature (approximately 23–25 °C) using specialized precatalyst |
| Comparator Or Baseline | Standard arylboronic acids: 60–100 °C using conventional Pd catalysts (class baseline) |
| Quantified Difference | Temperature reduction of ~35–75 °C relative to conventional protocols |
| Conditions | Pd(PAd₃)(p-FC₆H₄)Br precatalyst, (hetero)aryl bromides, room temperature |
Why This Matters
Room-temperature coupling capability reduces energy input in scale-up, minimizes thermal degradation of sensitive substrates, and enables one-pot sequential transformations not feasible at elevated temperatures.
- [1] Chen, L.; Francis, H.; Carrow, B. P. An 'On-Cycle' Precatalyst Enables Room-Temperature Polyfluoroarylation Using Sensitive Boronic Acids. ACS Catal. 2018, 8 (4), 2989–2994. View Source
- [2] Kinzel, T.; Zhang, Y.; Buchwald, S. L. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. J. Am. Chem. Soc. 2010, 132 (40), 14073–14075. View Source
